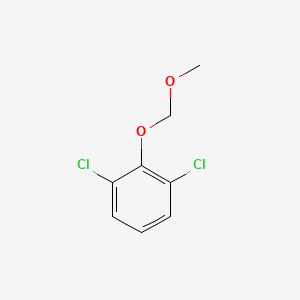

2,6-Dichloro-1-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPDJUHCAOWRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Dichloro-1-(methoxymethoxy)benzene CAS number 1864707-50-5

Executive Summary

2,6-Dichloro-1-(methoxymethoxy)benzene (CAS 1864707-50-5) is a specialized aromatic intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Structurally, it consists of a 2,6-dichlorophenol core protected by a methoxymethyl (MOM) ether group.

This compound serves two critical strategic functions in organic synthesis:

-

Lithium-Halogen Exchange Precursor: It allows for the generation of 2-lithio-6-chloro-1-(methoxymethoxy)benzene, a nucleophilic species that cannot be accessed via direct deprotonation (Directed Ortho Metalation) due to the blocked ortho positions.

-

Benzyne Precursor: Under specific thermal or basic conditions, the lithiated intermediate eliminates lithium chloride (LiCl) to generate 3-chloro-1-(methoxymethoxy)benzyne , a highly reactive intermediate for [4+2] cycloadditions and nucleophilic additions.

This guide details the synthesis, reactivity profile, and handling protocols for researchers utilizing this scaffold in drug discovery and advanced organic synthesis.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1864707-50-5 |

| Molecular Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Structure | MOM-ether protected 2,6-dichlorophenol |

| Physical State | Colorless oil or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Stability | Stable to basic conditions; Labile to acidic conditions (MOM cleavage) |

Synthesis Protocol

Objective: Synthesis of this compound from 2,6-dichlorophenol.

Reaction Logic

The synthesis utilizes a standard Williamson ether synthesis. The phenol is deprotonated to form a phenoxide, which then displaces the chloride from chloromethyl methyl ether (MOMCl). Given the electron-withdrawing nature of the two chlorine atoms, the phenol is relatively acidic (pKa ~6.8), making weak bases sufficient, though sodium hydride (NaH) is preferred for quantitative conversion.

Experimental Workflow (Step-by-Step)

Note: MOMCl is a known carcinogen. All operations must be performed in a fume hood.

-

Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon.

-

Deprotonation:

-

Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C.

-

Add 2,6-Dichlorophenol (1.0 equiv) dropwise as a solution in THF. Evolution of H₂ gas will be observed.

-

Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

-

-

Protection:

-

Add Chloromethyl methyl ether (MOMCl, 1.2 equiv) dropwise via syringe at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).

-

-

Work-up:

-

Quench carefully with saturated aqueous NH₄Cl at 0°C.

-

Extract with Ethyl Acetate (3x).[1]

-

Wash combined organics with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (SiO₂, gradient 0–10% EtOAc in Hexanes). The product typically elutes as a colorless oil.

-

Synthesis Visualization

Figure 1: Synthetic pathway for the MOM protection of 2,6-dichlorophenol.

Reactivity Profile & Applications

The core utility of CAS 1864707-50-5 lies in its ability to undergo Lithium-Halogen Exchange rather than Directed Ortho Metalation (DoM).

The "Blocked" Ortho Problem

Standard DoM relies on a Directing Group (like MOM) to guide a base (n-BuLi) to the ortho proton. In this molecule, both ortho positions are occupied by Chlorine. Consequently, n-BuLi attacks the Chlorine atom (halogen dance/exchange) instead of a proton.

Divergent Pathways: Trapping vs. Elimination

Upon treatment with n-BuLi at -78°C, the compound forms 2-lithio-6-chloro-1-(methoxymethoxy)benzene . This species has two fates:

-

Kinetic Trapping (Low Temp): Reaction with an electrophile (E+) yields a 2-substituted derivative.

-

Benzyne Formation (Higher Temp): If warmed (>-40°C), the species eliminates LiCl to form a benzyne intermediate.

Reactivity Visualization

Figure 2: Divergent reactivity pathways: Electrophilic trapping vs. Benzyne elimination.

Experimental Protocols (Reactivity)

Protocol A: Lithium-Halogen Exchange & Electrophilic Trapping

Use Case: Introducing a functional group (CHO, I, alkyl) at the 2-position.

-

Dissolution: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) under Argon.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is essential to prevent benzyne formation.

-

Exchange: Add n-Butyllithium (1.05 mmol, 1.6 M in hexanes) dropwise over 5 minutes. Stir at -78°C for 15–30 minutes.

-

Quench: Add the electrophile (e.g., DMF, Iodine, Methyl Iodide) (1.2 mmol) dissolved in THF.

-

Work-up: Allow to warm to room temperature, quench with water, and extract with EtOAc.

Protocol B: Benzyne Generation & Cycloaddition

Use Case: Synthesizing fused ring systems via Diels-Alder reaction.

-

Mixture: Dissolve this compound (1.0 mmol) and the diene trap (e.g., Furan, 5.0 mmol) in THF (10 mL).

-

Initiation: Cool to -78°C. Add n-BuLi (1.1 mmol) dropwise.

-

Elimination: Stir at -78°C for 30 mins, then remove the cooling bath and allow the reaction to warm to room temperature naturally. The warming promotes the elimination of LiCl, generating the benzyne which is immediately trapped by the Furan.

-

Work-up: Standard aqueous work-up and silica purification.

Safety & Handling

-

MOMCl (Chloromethyl methyl ether): Highly carcinogenic. Use exclusively in a certified fume hood. Destroy excess reagent with aqueous ammonia or ammonium hydroxide.

-

Organolithiums: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[2]

-

Product Handling: While the product is less hazardous than the reagents, chlorinated aromatics can be persistent. Dispose of as halogenated organic waste.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard protocols for MOM protection).

-

Ramírez, A.; Candler, J.; Bashore, C. G.; Wirtz, M. C.; Coe, J. W.; Collum, D. B. "Formation of Benzynes from 2,6-Dihaloaryllithiums: Mechanistic Basis of the Regioselectivity."[3][4] Journal of the American Chemical Society2004 , 126(45), 14700–14701.[3][4] Link (Authoritative mechanism for 2,6-dihaloaryllithium behavior).

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews1990 , 90(6), 879–933. Link (Foundational review on Directed Metalation logic).

-

BenchChem. "Application Notes: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." Link (General protocols for MOM-protected aryl halide lithiation).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of 2,6-dichlorophenyl MOM ether

The following technical guide details the chemical structure, synthesis, reactivity, and applications of 2,6-dichlorophenyl methoxymethyl (MOM) ether . This document is designed for research scientists and medicinal chemists, focusing on the compound's utility as a robust protected intermediate in the functionalization of sterically crowded aromatic systems.

Executive Summary

2,6-Dichlorophenyl MOM ether is a specialized protected phenol derivative. While the methoxymethyl (MOM) group is a standard phenol protecting group, its application on the 2,6-dichlorophenyl scaffold creates a unique chemical entity. The steric bulk and electron-withdrawing nature of the chlorine atoms at the ortho positions significantly alter the electronic profile of the ether oxygen, enhancing stability against nucleophiles while enabling specific organometallic transformations, most notably Lithium-Halogen Exchange .

Key Utility:

-

Protection: Masks the acidic phenolic proton (

for the free phenol) during base-sensitive reactions. -

Synthetic Scaffold: Serves as a precursor for generating 2-lithio-6-chlorophenyl derivatives via Li-Cl exchange, stabilized by the MOM ether's chelating ability.

Chemical Structure & Properties[1][2][3]

Structural Analysis

The molecule consists of a benzene ring substituted at the C1 position with a methoxymethoxy (MOM) group and at the C2 and C6 positions with chlorine atoms.

-

Steric Crowding: The 2,6-dichloro pattern creates a "picket fence" effect, sterically shielding the acetal linkage. This increases the kinetic stability of the protecting group compared to non-hindered phenyl MOM ethers.

-

Electronic Effects: The chlorine atoms are inductively electron-withdrawing (-I effect). This reduces the electron density on the phenoxy oxygen, making the acetal linkage less susceptible to spontaneous hydrolysis but also potentially retarding acid-catalyzed deprotection (which requires protonation of the oxygen).

Physicochemical Profile[4][5]

| Property | Description / Value |

| Molecular Formula | |

| Molecular Weight | 207.05 g/mol |

| Physical State | Colorless oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Et2O, Toluene; Insoluble in water. |

| Stability | Highly stable to bases (NaOH, NaH), organolithiums (n-BuLi), and reducing agents (LiAlH4). |

| Acid Sensitivity | Moderate. Requires strong Brønsted acids (TFA, HCl) or specific Lewis acids for cleavage due to electron-deficient ring. |

Synthesis Protocols

Two primary methods exist for synthesis.[1][2] Method A is the standard laboratory protocol offering high reliability. Method B is a "greener" alternative avoiding the carcinogen MOM-Cl.[3]

Method A: Classical Alkylation (Standard Protocol)

-

Reagents: 2,6-Dichlorophenol, Chloromethyl methyl ether (MOM-Cl),

-Diisopropylethylamine (DIPEA). -

Solvent: Dichloromethane (DCM).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,6-dichlorophenol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add DIPEA (1.5 equiv) via syringe. Cool the mixture to 0 °C.

-

Alkylation: Add MOM-Cl (1.2 equiv) dropwise over 10 minutes. Caution: MOM-Cl is a known carcinogen; use extreme care and a fume hood.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor by TLC (SiO2, Hexanes/EtOAc).

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Dry over

, concentrate, and purify via flash column chromatography (typically 5-10% EtOAc in Hexanes).

Method B: Acetal Exchange (Green Alternative)

-

Reagents: Dimethoxymethane (Methylal),

or Lewis Acid catalyst ( -

Mechanism: Acid-catalyzed equilibrium shift.

-

Note: This method may have lower conversion rates for sterically hindered phenols like 2,6-dichlorophenol compared to Method A.

Reactivity & Applications: Lithium-Halogen Exchange[4]

The most critical application of this compound is in generating organolithium species. Unlike typical Directed Ortho Metalation (DoM) where an acidic proton is removed, the 2,6-dichloro substitution forces a Lithium-Halogen Exchange .

Mechanism

Upon treatment with n-butyllithium (n-BuLi), the bulky MOM group coordinates the lithium cation. This "Complex Induced Proximity Effect" (CIPE) directs the lithium reagent to the ortho chlorine. A rapid exchange occurs, replacing one chlorine atom with lithium, generating a carbanion stabilized by intramolecular chelation from the MOM oxygen.

Experimental Workflow: Li-Cl Exchange

-

Solvent: Anhydrous THF (essential for coordination).

-

Temperature: -78 °C (Critical to prevent benzyne formation or polymerization).

-

Reagent: n-BuLi (1.1 equiv).

-

Trapping: Add electrophile (E+) at -78 °C, then warm to RT.

Visualization: Synthesis & Reactivity Cycle

The following diagram illustrates the synthesis, lithiation pathway, and subsequent deprotection.[4][5]

Figure 1: Synthetic workflow showing protection, lithium-halogen exchange mediated by MOM chelation, and final deprotection.

Deprotection Strategies

Removing the MOM group from the 2,6-dichlorophenyl core requires overcoming the electronic deactivation of the ring. The electron-withdrawing chlorines make the ether oxygen less basic, slowing the initial protonation step required for acid hydrolysis.

Protocol A: Strong Acid Hydrolysis (Standard)

-

Conditions: 6M HCl in THF/Water (1:1) or neat Trifluoroacetic acid (TFA) in DCM.[4]

-

Temperature: 50–60 °C (Higher temperature often required due to deactivation).

-

Procedure: Dissolve substrate in THF. Add HCl. Heat to reflux.[6][2] Monitor disappearance of starting material.[5]

-

Mechanism: Protonation of the acetal oxygen

loss of methanol

Protocol B: Lewis Acid Cleavage (Mild)

For substrates containing acid-sensitive functional groups introduced during the lithiation step.

-

Reagent: Bromotrimethylsilane (TMSBr) or Boron Tribromide (

). -

Conditions: DCM, -78 °C to 0 °C.

-

Advantage: Cleaves the ether under non-aqueous conditions, often faster than protic acids for electron-deficient phenols.

Safety & Toxicology

-

MOM-Cl (Chloromethyl methyl ether): Classified as a Group 1 Carcinogen by IARC. It is a volatile alkylating agent.

-

Control: All reactions must be performed in a certified chemical fume hood.

-

Destruction: Quench excess MOM-Cl with aqueous ammonia or concentrated ammonium hydroxide (converts it to hexamethylenetetramine).

-

-

2,6-Dichlorophenol: Toxic by ingestion and skin contact.[7] Corrosive.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[8][9] Protective Groups in Organic Synthesis (3rd ed.).[9] Wiley-Interscience.[8] (Standard reference for MOM protection/deprotection conditions).

-

Berliner, M. A., & Belecki, K. (2005).[8] Simple, Rapid, and Efficient Synthesis of MOM-Protected Phenols.[7] Journal of Organic Chemistry, 70(23), 9618–9621. (Protocol for MOM synthesis).

-

Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on Directed Metalation and Li-Hal exchange stabilization).

-

Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium-Halogen Exchange Reactions. Accounts of Chemical Research, 15(10), 300–305. (Specifics on Li-Hal exchange kinetics and utility).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc.ac.cn [sioc.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. MOM Ethers [organic-chemistry.org]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Technical Comparison: 2,6-Dichloroanisole vs. 2,6-Dichloro-1-(methoxymethoxy)benzene

The following technical guide details the structural, synthetic, and functional differences between 2,6-Dichloroanisole and 2,6-Dichloro-1-(methoxymethoxy)benzene .

Executive Summary

For researchers in medicinal chemistry and process development, the choice between 2,6-Dichloroanisole (2,6-DCA) and This compound (MOM-protected 2,6-dichlorophenol) represents a strategic decision between stability and synthetic versatility .

-

2,6-Dichloroanisole is a robust, chemically stable ether often used as a final reference standard (e.g., in organoleptic analysis) or as a "permanent" intermediate where the phenolic oxygen does not need to be revealed later.

-

This compound utilizes the Methoxymethyl (MOM) group as a protecting group . It is designed for transient masking of the phenol functionality, offering superior deprotection kinetics under mild acidic conditions compared to the harsh Lewis acid conditions required to cleave the methyl ether.

Structural & Physical Analysis

The core difference lies in the ether moiety attached to the phenolic oxygen at Position 1.

| Feature | 2,6-Dichloroanisole | This compound |

| CAS Number | 1984-65-2 | 33486-90-7 |

| Formula | C₇H₆Cl₂O | C₈H₈Cl₂O₂ |

| MW | 177.03 g/mol | 207.05 g/mol |

| Ether Group | Methyl (-CH₃) | Methoxymethyl (-CH₂OCH₃) |

| Electronic Character | Electron Donating (+M), Inductive Withdrawing (-I) | Electron Donating (+M), Stronger Chelator (O-Li) |

| Steric Bulk | Low (Compact) | Medium (Acetal tail adds flexibility/bulk) |

| Physical State | Low-melting solid/liquid (MP: 10–11°C) | Viscous Liquid / Oil |

| Boiling Point | 117°C (20 mmHg) | >120°C (High vacuum recommended) |

Structural Visualization

The following diagram contrasts the steric and electronic environments of the two molecules.

Caption: Structural comparison highlighting the robust methyl ether vs. the labile acetal linkage of the MOM group.

Synthetic Utility & Reactivity[2][3]

A. Directed Ortho Metalation (DoM)

Both molecules are excellent substrates for lithiation, but they follow specific regiochemical rules due to the blocked ortho positions (C2/C6).

-

Regioselectivity: Since C2 and C6 are occupied by Chlorine atoms, Directed Ortho Metalation (DoM) cannot occur "ortho" to the oxygen in the traditional sense. Instead, lithiation occurs at C3 (ortho to the Chlorine, meta to the Oxygen).

-

The MOM Advantage: The MOM group contains a second oxygen atom capable of coordinating Lithium. While the regioselectivity (C3) remains the same as the anisole, the MOM group often facilitates lithiation at lower temperatures or with higher efficiency due to this "chelating effect," stabilizing the transition state of the lithiated species.

B. Deprotection: The Critical Differentiator

This is the primary reason to select the MOM derivative over the anisole.

-

Methyl Ether (Anisole) Cleavage:

-

Reagents: Requires harsh Lewis acids like Boron Tribromide (BBr₃) at -78°C to RT, or high-temperature nucleophilic attack (e.g., NaSEt in DMF at 100°C+).

-

Risk: These conditions often degrade other sensitive functional groups (esters, nitriles, alkenes) present on the molecule.

-

-

MOM Ether Cleavage:

-

Reagents: Cleaved by dilute acid (e.g., 6M HCl in THF/MeOH, or TFA in DCM) or mild Lewis acids (MgBr₂).

-

Benefit: The reaction proceeds at room temperature and leaves most other functional groups intact.

-

Reaction Pathway Diagram

The following flow illustrates the divergence in synthetic utility.

Caption: Synthetic workflow comparing the harsh deprotection of anisole vs. the mild release of the phenol from MOM ether.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol utilizes MOM-Cl. All operations must be performed in a fume hood due to carcinogenicity risks.

-

Setup: Charge a flame-dried round-bottom flask with 2,6-dichlorophenol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.5 M].

-

Base Addition: Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.

-

Protection: Add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) slowly via syringe to maintain temperature < 5°C.

-

Alternative: Use Dimethoxymethane (DMM) with P₂O₅ for a carcinogen-free approach, though yields may vary.

-

-

Workup: Stir at Room Temperature (RT) for 2–4 hours. Quench with saturated NaHCO₃.[1][2] Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Protocol B: Comparative Deprotection

-

From Anisole: Dissolve 2,6-dichloroanisole in DCM at -78°C. Add BBr₃ (1.0 M in DCM, 2.0 equiv). Warm to RT over 4 hours. Quench with MeOH (Caution: Exothermic).

-

From MOM Ether: Dissolve MOM-ether in MeOH .[1] Add conc. HCl (5 drops per mmol). Stir at RT for 1 hour. Neutralize with solid NaHCO₃.[1]

Safety & Toxicology

-

2,6-Dichloroanisole: Generally low acute toxicity but is a potent organoleptic contaminant (musty odor) at parts-per-trillion levels. Avoid cross-contamination in analytical labs.

-

MOM-Cl (Reagent): High Hazard. Known human carcinogen (OSHA regulated). Must be handled in a closed system or high-performance fume hood.

-

MOM Ether (Product): The acetal product itself is generally stable and less hazardous than the reagent, but releases formaldehyde upon acid hydrolysis.

References

-

PubChem. 2,6-Dichloroanisole (Compound Summary). National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. Benzene, 1,3-dichloro-2-methoxy-. National Institute of Standards and Technology. Available at: [Link]

-

CAS Common Chemistry. 1,3-Dichloro-2-(methoxymethyl)benzene. American Chemical Society.[4] Available at: [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[5] Wiley-Interscience. (Standard reference for MOM cleavage conditions).

Sources

An In-Depth Technical Guide to 2,6-Dichloro-1-(methoxymethoxy)benzene: Synthesis, Application, and Core Principles

Introduction: Strategic Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the ultimate success of a synthetic route often hinges on the strategic and temporary masking of reactive functional groups. The target molecule of this guide, 2,6-Dichloro-1-(methoxymethoxy)benzene, represents a quintessential example of this strategy. It is the methoxymethyl (MOM) ether derivative of 2,6-dichlorophenol. The primary role of this compound is not typically as a final product but as a crucial intermediate, wherein the reactive phenolic hydroxyl group is "protected" to prevent unwanted side reactions. This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its synthesis, and the underlying chemical principles that govern its application and subsequent deprotection.

Core Compound Properties

The properties of this compound are derived from its structure: a dichlorinated aromatic ring ether-linked to a methoxymethyl group.

| Property | Value | Source/Rationale |

| Molecular Formula | C₈H₈Cl₂O₂ | Calculated from structure |

| Molecular Weight | 207.05 g/mol | Calculated from formula |

| IUPAC Name | 1,3-Dichloro-2-(methoxymethoxy)benzene | Systematic Nomenclature |

| Synonyms | 2,6-Dichlorophenyl methoxymethyl ether | Common alternative |

| CAS Number | 1864707-50-5 | [1] |

| Appearance | Colorless to pale yellow liquid (Predicted) | Based on analogous compounds like 2,6-dichloroanisole |

| Boiling Point | Not experimentally determined; predicted to be >200 °C | Higher than 2,6-dichloroanisole due to increased molecular weight |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | Typical for moderately polar organic ethers |

The Causality of Phenolic Protection: The "Why" Behind the MOM Ether

The hydroxyl group of a phenol is both acidic and nucleophilic. In a complex synthesis, these properties can be liabilities. For instance, the acidic proton can quench organometallic reagents (like Grignard or organolithium reagents), while the nucleophilic oxygen can react with electrophiles intended for another part of the molecule.

The methoxymethyl (MOM) group is employed as a protecting group to temporarily convert the phenol into an acetal.[2][3] This transformation effectively "hides" the reactive hydroxyl group, rendering it inert to a wide range of reaction conditions, including:

-

Strong bases (e.g., organolithiums, LDA)

-

Nucleophiles

-

Many oxidizing and reducing agents[4]

The MOM group is chosen for its reliability and the well-established conditions for its removal (deprotection), which typically involve acidic hydrolysis.[2][4]

Experimental Protocol: Synthesis of this compound

This protocol details the protection of 2,6-dichlorophenol using chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base.

Core Directive: This is a self-validating system. Successful synthesis can be confirmed by Thin Layer Chromatography (TLC) analysis, showing the disappearance of the starting material (2,6-dichlorophenol) and the appearance of a new, less polar spot (the product). Further characterization by NMR and Mass Spectrometry would confirm the structure.

Materials and Reagents:

-

2,6-Dichlorophenol

-

Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dichlorophenol (1.0 eq) and anhydrous dichloromethane. Stir until the phenol is fully dissolved.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise. DIPEA acts as a hindered, non-nucleophilic base to scavenge the HCl produced during the reaction.[3]

-

MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq) to the reaction mixture via a dropping funnel. Crucial Safety Note: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment.[3]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product will have a higher Rf value than the starting phenol.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Workflow Visualization

The following diagram illustrates the synthesis and subsequent deprotection of the target compound, showcasing its role as a protected intermediate.

Caption: Synthetic workflow for the protection of 2,6-dichlorophenol and its subsequent deprotection.

Deprotection: Regenerating the Phenol

The utility of this compound lies in the ability to cleanly remove the MOM group to reveal the original phenol at a later synthetic stage. As an acetal, the MOM ether is stable to bases but readily cleaved under acidic conditions.[5]

Typical Deprotection Protocol:

-

Dissolution: Dissolve the MOM-protected compound (1.0 eq) in a mixture of methanol and water.

-

Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl).

-

Heating: Gently heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction, neutralize the acid with a base (e.g., NaHCO₃), and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry and concentrate the organic extracts to yield the deprotected 2,6-dichlorophenol.

The mechanism involves protonation of one of the ether oxygens, followed by elimination to form a resonance-stabilized oxocarbenium ion and the free phenol.[2]

Conclusion: An Essential Tool for the Synthetic Chemist

This compound is a prime example of a molecule designed for a specific, strategic purpose in organic synthesis. Its value is not in its inherent biological activity but in its role as a stable, protected intermediate that allows chemists to perform reactions on other parts of a molecule that would otherwise be incompatible with a free phenolic hydroxyl group. Understanding the principles of its formation and cleavage is fundamental to its effective use in the complex, multi-step syntheses that are the bedrock of modern pharmaceutical and materials research.

References

-

NIST (National Institute of Standards and Technology) . Benzene, 1,3-dichloro-2-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]

-

Total Synthesis . MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

Wikipedia . Methoxymethyl ether. [Link]

-

Nakano, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. [Link]

-

AdiChemistry . METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

-

ChemTalk . Protecting Groups in Organic Synthesis. [Link]

Sources

Solubility of MOM-protected 2,6-dichlorophenol in organic solvents

An In-Depth Technical Guide to the Solubility of Methoxymethyl-Protected 2,6-Dichlorophenol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic use of protecting groups is fundamental to modern organic synthesis. The methoxymethyl (MOM) ether is frequently employed to mask the reactivity of phenols, such as 2,6-dichlorophenol, a common building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Understanding the solubility of the resulting protected compound, 2,6-dichloro-1-(methoxymethoxy)benzene, is critical for reaction setup, purification, and formulation. This technical guide provides a comprehensive analysis of the physicochemical principles governing its solubility, predictive assessments based on solvent properties, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, process chemists, and drug development professionals who require a robust understanding of this compound's behavior in various organic media.

Introduction: The Impact of MOM Protection on Physicochemical Properties

The parent compound, 2,6-dichlorophenol, is a white crystalline solid whose properties are dominated by its acidic phenolic hydroxyl group.[4][5][6] This -OH group can act as both a hydrogen bond donor and acceptor, leading to moderate polarity and specific intermolecular interactions.[7]

The introduction of the methoxymethyl (MOM) protecting group fundamentally alters the molecule's character:

-

Elimination of Hydrogen Bond Donation: The acidic proton of the phenol is replaced by the MOM group, forming an acetal.[1] This eliminates the molecule's ability to act as a hydrogen bond donor, a key factor influencing its interaction with protic solvents.

-

Introduction of a Hydrogen Bond Acceptor Site: The two ether oxygens in the MOM group can still act as hydrogen bond acceptors.

-

Increased Molecular Weight and Nonpolar Surface Area: The addition of the -CH₂OCH₃ moiety increases the molecule's size and hydrocarbon character, generally reducing its overall polarity.[8]

These changes predictably shift the solubility profile away from polar, protic solvents and towards solvents of intermediate to low polarity. The principle of "like dissolves like" dictates that the solubility of MOM-protected 2,6-dichlorophenol will be maximized in solvents with similar polarity and intermolecular force characteristics.[9][10][11]

Theoretical Solubility Profile: A Predictive Analysis

Based on its structure—a chlorinated aromatic ring coupled with an acetal—MOM-protected 2,6-dichlorophenol can be classified as a moderately polar aprotic compound. Its primary intermolecular interactions with solvent molecules will be dipole-dipole forces and van der Waals (dispersive) forces. The following table provides a predictive overview of its expected solubility in common organic solvents, categorized by their functional characteristics.

Table 1: Predicted Solubility of MOM-Protected 2,6-Dichlorophenol and Solvent Properties

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Van der Waals | Low to Moderate | The aromatic nature of toluene may offer favorable π-stacking interactions, enhancing solubility compared to aliphatic alkanes like hexane.[12][13] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Dipole-Dipole, Van der Waals | High | These solvents have significant dipole moments and can effectively solvate the polar C-Cl and C-O bonds of the solute without requiring hydrogen bonding. THF and Ethyl Acetate can also act as H-bond acceptors.[9][14] |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Moderate | While the solute cannot donate a hydrogen bond, the solvent can. Solubility is possible but may be limited compared to polar aprotic solvents because the strong solvent-solvent H-bonding network must be disrupted.[7] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Hydrogen Bonding (Water), Strong Dipole (DMSO) | Very Low | The compound lacks the strong polarity and H-bonding capability to overcome the powerful intermolecular forces of these solvents.[10][14] |

Below is a diagram illustrating the relationship between the solute's properties and solvent selection.

Caption: Logical framework for predicting solubility based on solute-solvent interactions.

Experimental Protocol for Quantitative Solubility Determination

To move from theoretical prediction to quantitative data, a robust and reproducible experimental method is required. The Shake-Flask Method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent.[9][15]

Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9]

Required Materials and Equipment

-

MOM-protected 2,6-dichlorophenol (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of MOM-protected 2,6-dichlorophenol to a series of glass vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point is typically 2-3 times the estimated solubility.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a period sufficient to ensure equilibrium is reached. This typically ranges from 24 to 72 hours.[9][15][16] A preliminary time-course study is recommended to determine the point at which the dissolved concentration no longer increases.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 12-24 hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a chemically inert PTFE syringe filter into a clean vial. This step is critical to prevent any particulate matter from affecting the final concentration measurement.[9]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of MOM-protected 2,6-dichlorophenol of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.

-

Accurately dilute an aliquot of the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as an average of the replicates, typically in units of mg/mL or mol/L, at the specified temperature.[9]

-

The following diagram outlines the complete experimental workflow.

Caption: The shake-flask method workflow for determining equilibrium solubility.

Data Presentation Template

For systematic recording of experimental results, the following table structure is recommended. This allows for direct comparison of solubility across a range of solvents and provides essential context (temperature) for the data's application.

Table 2: Experimental Solubility Data for MOM-Protected 2,6-Dichlorophenol

| Organic Solvent | Polarity Index¹ | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Dichloromethane | 3.1 | 25 | Shake-Flask / HPLC | ||

| Tetrahydrofuran | 4.0 | 25 | Shake-Flask / HPLC | ||

| Ethyl Acetate | 4.4 | 25 | Shake-Flask / HPLC | ||

| Acetone | 5.1 | 25 | Shake-Flask / HPLC | ||

| Toluene | 2.4 | 25 | Shake-Flask / HPLC | ||

| Acetonitrile | 5.8 | 25 | Shake-Flask / HPLC | ||

| Ethanol | 5.2 | 25 | Shake-Flask / HPLC | ||

| n-Hexane | 0.0 | 25 | Shake-Flask / HPLC |

¹ Polarity Index is a relative measure; values may vary slightly between sources.[14]

Conclusion

The solubility of MOM-protected 2,6-dichlorophenol is governed by its moderately polar, aprotic nature. It is predicted to be highly soluble in polar aprotic solvents such as dichloromethane, THF, and ethyl acetate, with moderate solubility in polar protic solvents and some nonpolar aromatic solvents like toluene. Its solubility is expected to be low in highly nonpolar alkanes and highly polar solvents like water. This guide provides both a strong theoretical framework for predicting this behavior and a detailed, actionable protocol for its precise experimental determination using the shake-flask method. Accurate quantitative data, as generated by the described protocol, is invaluable for optimizing reaction conditions, developing efficient purification strategies, and ensuring the success of subsequent synthetic transformations.

References

- Schönherr, H., & Sinitski, A. (2023). Empirical Hydrogen Bonding Donor (HBD)

-

Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

- Riniker, S., & van Gunsteren, W. F. (2014). Physics-Based Solubility Prediction for Organic Molecules.

-

University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

- Leahy, D. E., Morris, J. J., Taylor, P. J., & Wait, A. R. (1992). Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity. Journal of the Chemical Society, Perkin Transactions 2, (5), 723-731.

-

Chemicool. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

Central Connecticut State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

OoCities.org. (2026). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience. Adapted in Solvent Miscibility and Viscosity Chart. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 3.1: Physical properties of organic compounds. Retrieved from [Link]

- Movassaghi, M., & Hill, M. D. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Organic letters, 10(16), 3485–3488.

- Robertson, C. C., Wright, J. S., Carrington, E. J., Perutz, R. N., Hunter, C. A., & Brammer, L. (2017). Hydrogen bonding vs. halogen bonding: the solvent decides. Chemical Science, 8(8), 5323–5329.

-

Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]

- Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90.

-

ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]

- 4. 2,6-Dichlorophenol | 87-65-0 [chemicalbook.com]

- 5. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. labinsights.nl [labinsights.nl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.ws [chem.ws]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. organometallics.it [organometallics.it]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Navigating the Nomenclature: A Comprehensive Guide to 1,3-Dichloro-2-(methoxymethoxy)benzene and Its Synonyms in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, precise communication is paramount. The nomenclature of chemical intermediates, while seemingly a matter of semantics, is foundational to reproducible and accurate scientific endeavors. This guide provides an in-depth exploration of the chemical entity known as 1,3-dichloro-2-(methoxymethoxy)benzene, a compound that, despite its utility, is often found in literature and chemical databases under a variety of synonyms. Understanding these alternative names is crucial for researchers navigating the supply chain and interpreting scientific literature.

This document will serve as a definitive resource on the synonyms, synthesis, and applications of this versatile intermediate. We will delve into the logic behind its various names, provide detailed experimental protocols for its use, and offer insights into its role in the broader context of drug discovery and chemical development.

Deciphering the Identity: Nomenclature and Common Synonyms

The systematic IUPAC name for the compound is 1,3-dichloro-2-(methoxymethoxy)benzene . This name precisely describes the arrangement of its functional groups: a benzene ring substituted with two chlorine atoms at positions 1 and 3, and a methoxymethoxy group at position 2.

However, in practice, a variety of other names are frequently encountered. These synonyms often arise from different naming conventions (e.g., common names, trade names) or describe the compound from the perspective of its synthetic origin. The most prevalent synonym is 2,6-dichlorophenyl methoxymethyl ether . This name emphasizes the ether linkage between the 2,6-dichlorophenyl group and the methoxymethyl group.

Another common descriptor is derived from its role as a protected form of a precursor molecule. The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities in organic synthesis.[1][2] Therefore, 1,3-dichloro-2-(methoxymethoxy)benzene is the MOM-protected derivative of 2,6-dichlorophenol.[3] This understanding is key to locating information about its synthesis and reactivity.

A summary of the key identifiers for this compound is provided in the table below:

| Identifier Type | Value |

| Systematic IUPAC Name | 1,3-dichloro-2-(methoxymethoxy)benzene |

| Common Synonym | 2,6-dichlorophenyl methoxymethyl ether |

| CAS Number | 108939-78-4 |

| Molecular Formula | C8H8Cl2O2 |

| Molecular Weight | 207.06 g/mol |

The Synthetic Pathway: From Phenol to Protected Intermediate

The synthesis of 1,3-dichloro-2-(methoxymethoxy)benzene is a foundational two-step process that is instructive for any researcher working with protected phenols. The causality behind this experimental choice lies in the need to mask the reactive hydroxyl group of 2,6-dichlorophenol to prevent unwanted side reactions in subsequent synthetic steps.

Experimental Protocol: Synthesis of 1,3-dichloro-2-(methoxymethoxy)benzene

This protocol outlines a standard laboratory procedure for the methoxymethyl protection of 2,6-dichlorophenol.

Materials:

-

2,6-Dichlorophenol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichlorophenol (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Add N,N-diisopropylethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial for deprotonating the phenol, making it a more effective nucleophile.

-

MOM-Cl Addition: Slowly add chloromethyl methyl ether (1.2 eq) to the reaction mixture via an addition funnel over a period of 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature below 30°C using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure 1,3-dichloro-2-(methoxymethoxy)benzene.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of 1,3-dichloro-2-(methoxymethoxy)benzene.

The Role in Drug Development and Chemical Synthesis

The primary utility of 1,3-dichloro-2-(methoxymethoxy)benzene lies in its role as a stable, protected intermediate. The dichlorinated phenyl moiety is a common structural motif in many biologically active molecules, including pharmaceuticals and agrochemicals. The MOM protecting group allows for chemical transformations to be carried out on other parts of a molecule without interference from the acidic phenolic proton.

The deprotection of the MOM group is typically achieved under acidic conditions, which provides an orthogonal deprotection strategy to many other common protecting groups. This allows for selective unmasking of the hydroxyl group at a desired stage of a complex synthesis.

Diagram of the Protection-Deprotection Cycle:

Caption: The protection-deprotection cycle of 2,6-dichlorophenol using a MOM group.

Conclusion

A thorough understanding of chemical nomenclature is a critical skill for any scientist. For a key intermediate like 1,3-dichloro-2-(methoxymethoxy)benzene, recognizing its various synonyms is the first step towards effectively utilizing it in a research and development setting. This guide has provided a comprehensive overview of its identity, synthesis, and application, empowering researchers to confidently navigate the complexities of modern organic synthesis. By appreciating the logic behind its nomenclature and the practicalities of its use, scientists are better equipped to advance their projects with precision and efficiency.

References

-

Matrix Fine Chemicals. 1,3-DICHLORO-2-METHOXYBENZENE | CAS 1984-65-2. [Link]

-

NIST. Benzene, 1,3-dichloro-2-methoxy-. [Link]

-

NIST. Benzene, 1,3-dichloro-2-methoxy-. [Link]

-

OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]

-

AOBChem. 1,3-dichloro-5-methoxy-2-(methoxymethoxy)benzene. [Link]

-

Wikipedia. Methoxymethyl ether. [Link]

- Google Patents.

-

University of Bristol. Protecting Groups. [Link]

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

Cheméo. Chemical Properties of 2,6-Dichlorobenzyl methyl ether (CAS 33486-90-7). [Link]

-

ChemWhat. 4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane CAS. [Link]

- Google Patents. US6635787B2 - Production method of a 2,6-dichlorophenol compound.

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

Wikipedia. 2,6-Dichlorophenol. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-1-(methoxymethoxy)benzene

Disclaimer: No specific, verified Safety Data Sheet (SDS) for 2,6-Dichloro-1-(methoxymethoxy)benzene (CAS No. 91526-19-1) is publicly available from major chemical suppliers as of the date of this publication. This guide has been developed by synthesizing data from structurally analogous compounds, namely dichlorobenzenes and methoxymethyl (MOM) ethers. The recommendations herein are based on scientific inference and should be treated as a precautionary guide. All laboratory work should be preceded by a thorough, institution-specific risk assessment.

Introduction: A Structural-Based Hazard Analysis

As drug development professionals, our work frequently involves novel chemical entities for which comprehensive safety data is not yet established. This compound is one such compound. To ensure the safety of our research personnel, it is imperative to conduct a proactive analysis based on its constituent chemical functionalities.

This molecule can be deconstructed into two primary components for hazard assessment:

-

The 2,6-Dichlorobenzene Core: This chlorinated aromatic system is the source of the molecule's principal irritant and ecotoxic properties. Data from related dichlorobenzenes suggest a high likelihood of skin, eye, and respiratory tract irritation.[1][2][3][4] Furthermore, chlorinated aromatic compounds are often persistent in the environment and exhibit toxicity to aquatic life.[1][2][5]

-

The Methoxymethyl (MOM) Ether Group: This functional group, while a useful protecting group in organic synthesis, introduces two less obvious but critical hazards. Firstly, like other ethers, it can form explosive peroxides upon prolonged exposure to air and light. Secondly, it is susceptible to hydrolysis under acidic conditions, which would release formaldehyde, a known sensitizer and carcinogen.

This guide will, therefore, address the combined hazards of this structure, providing a robust framework for its safe utilization in a research and development setting.

Presumptive Hazard Identification and Classification

Based on the analysis of its structural components, we can infer a likely GHS classification. This classification should be considered provisional until empirical data becomes available.

| Hazard Class | Presumptive Category | GHS Hazard Statement (H-Code) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][6] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[1][2] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2] |

Presumptive GHS Label Elements:

-

Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment)

-

Signal Word: Warning

First-Aid Protocols: Rapid and Effective Response

In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on established procedures for chlorinated aromatic compounds.[1][2][3][7]

-

Inhalation: Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell or if respiratory irritation persists, seek immediate medical attention.[1][2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If skin irritation develops or persists, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing for at least 15 minutes. If eye irritation is severe or persists, it is imperative to consult an ophthalmologist.[1]

-

Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the container or label if possible.[2][7]

Fire and Explosion Hazard Management

While the dichlorobenzene moiety itself is not highly flammable, the presence of the ether linkage requires careful consideration of fire hazards.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[5][7]

-

Specific Hazards Arising from the Chemical:

-

Hazardous Combustion Products: In a fire, thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[5][8]

-

Peroxide Explosion Risk: As an ether, this compound may form explosive peroxides. Containers that have been stored for extended periods, especially if opened, may contain peroxides and could explode if heated.

-

-

Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and to avoid inhaling combustion products.[1][5][7]

Accidental Release: Containment and Decontamination Workflow

A systematic approach is essential to manage spills effectively and prevent environmental contamination.

Diagram: Accidental Release Workflow

Caption: PPE selection guide based on the specific laboratory task.

Physical and Chemical Properties (Inferred)

No experimentally verified data for this specific compound is readily available. The following are estimates based on its structure and data from similar compounds like 2,6-dichloroanisole. [9][10]

| Property | Inferred Value |

|---|---|

| Molecular Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. |

| Boiling Point | Not determined. Expected to be > 200 °C. |

| Solubility | Insoluble in water; soluble in common organic solvents. |

| Octanol/Water Coeff. | LogP is estimated to be > 3, suggesting potential for bioaccumulation. |

Stability and Reactivity: The Hidden Dangers

The primary reactivity concerns are not with the dichlorobenzene ring but with the methoxymethyl ether functionality.

-

Reactivity: The compound is generally stable under normal conditions. [2]* Chemical Stability: It is stable under recommended storage conditions (cool, dry, dark, inert atmosphere). [8]* Conditions to Avoid:

-

Air/Oxygen Exposure: Leads to the formation of explosive peroxides.

-

Heat, Flames, and Sparks: Can ignite the compound or detonate peroxides. [8] * Acidic Conditions: Will cause hydrolysis.

-

-

Incompatible Materials: Strong oxidizing agents, strong acids.

-

Hazardous Decomposition Products:

Diagram: Acid-Catalyzed Hydrolysis

Sources

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. fishersci.com [fishersci.com]

- 9. Benzene, 1,3-dichloro-2-methoxy- [webbook.nist.gov]

- 10. 2,6-Dichloroanisole | C7H6Cl2O | CID 16127 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Methoxymethyl (MOM) Protection of 2,6-Dichlorophenol

Introduction and Mechanistic Rationale

The protection of phenolic hydroxyl groups is a fundamental transformation in organic synthesis and drug development. The methoxymethyl (MOM) ether is a highly robust protecting group, stable to strong bases, nucleophiles, and reducing agents, while being readily cleaved under mild acidic conditions[1].

Protecting 2,6-dichlorophenol presents a unique set of electronic and steric parameters that dictate the experimental design:

-

Electronic Activation (Acidity): The two electron-withdrawing ortho-chloro substituents significantly increase the acidity of the phenol. The pKa of 2,6-dichlorophenol is 6.78, making it approximately 1000 times more acidic than unsubstituted phenol (pKa 9.95)[2]. This high acidity allows for the use of a mild base rather than requiring hazardous strong bases like NaH.

-

Base Selection (Causality): N,N-Diisopropylethylamine (DIPEA, Hünig's base) is utilized because it is sterically hindered and non-nucleophilic. It easily deprotonates the acidic 2,6-dichlorophenol but its bulky isopropyl groups prevent it from competing with the phenoxide to attack the electrophile[1].

-

Electrophile Activation: The ortho-chloro groups create a sterically congested environment around the hydroxyl group. To overcome this, a highly reactive electrophile is required. MOMCl (chloromethyl methyl ether) acts as a powerful alkylating agent because the lone pairs on its oxygen atom assist in the departure of the chloride ion, generating a highly reactive, resonance-stabilized oxocarbenium ion intermediate[1]. This SN1-like electrophilic species is readily captured by the sterically hindered 2,6-dichlorophenoxide[3].

Safety and Reagent Handling

CRITICAL WARNING: MOMCl is a potent alkylating agent and a known human carcinogen[1]. It is highly volatile and poses severe inhalation risks.

-

All operations involving MOMCl must be conducted in a properly functioning fume hood.

-

Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and safety goggles.

-

Unreacted MOMCl must be quenched thoroughly. Aqueous ammonia or a saturated solution of ammonium chloride (

) is required to destroy residual MOMCl before atmospheric exposure or workup.

Reaction Workflow

Caption: Step-by-step logical workflow for the MOM protection of 2,6-dichlorophenol.

Quantitative Data: Reagent Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale reaction[4].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |

| 2,6-Dichlorophenol | 163.00 | 1.0 | 1.63 g | N/A | Substrate |

| DIPEA | 129.24 | 1.5 | 2.61 mL | 0.742 | Non-nucleophilic Base |

| MOMCl | 80.51 | 1.2 | 0.91 mL | 1.060 | Alkylating Agent |

| Dichloromethane (DCM) | 84.93 | Solvent | 20.0 mL | 1.330 | Reaction Medium |

Experimental Protocol

This methodology relies on a self-validating sequence that ensures complete deprotonation prior to electrophile introduction, significantly minimizing unwanted side reactions[1].

Step 1: Preparation and Deprotonation

-

Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

-

Dissolve 2,6-dichlorophenol (1.63 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add DIPEA (2.61 mL, 15.0 mmol) dropwise via syringe.

-

Causality Checkpoint: Allow the mixture to stir at 0 °C for 30 minutes. Why? Experimentally, adding the base first and allowing incubation ensures complete conversion of the phenol to the phenoxide anion. If MOMCl is added simultaneously, the base might interact with the highly reactive oxocarbenium ion, or incomplete deprotonation could stall the reaction against the sterically hindered ortho-chloro groups[1].

Step 2: Alkylation

-

Maintain the reaction at 0 °C. Carefully add MOMCl (0.91 mL, 12.0 mmol) dropwise over 5-10 minutes.

-

Note: The addition must be slow to control the exothermic nature of the oxocarbenium ion formation and its subsequent trapping by the phenoxide[3].

-

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (RT).

-

Stir the reaction at RT for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Suggested eluent: 10% Ethyl Acetate in Hexanes). The protected product will appear as a new, less polar spot (higher

) compared to the starting phenol.

Step 3: Quenching and Workup

-

Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.

-

Carefully quench the reaction by adding 10 mL of saturated aqueous

solution. Stir vigorously for 15 minutes to ensure the complete destruction of any unreacted MOMCl. -

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

-

Combine the organic layers and wash with brine (20 mL) to remove residual salts and water.

-

Dry the organic phase over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification and Self-Validation

-

Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-5% Ethyl Acetate in Hexanes) to afford the pure product, 1,3-dichloro-2-(methoxymethoxy)benzene.

-

Validation: Verify the product structure and purity via

NMR. The success of the reaction is confirmed by a self-validating shift profile:-

Loss of Starting Material: The disappearance of the phenolic -OH broad singlet (~5.5 ppm).

-

MOM Methylene Formation: The appearance of a characteristic, highly deshielded singlet for the MOM methylene protons (

) around 5.2 ppm. -

MOM Methyl Formation: The appearance of a singlet for the MOM methyl protons (

) around 3.5 ppm.

-

References[2]2,6-Dichlorophenol - Wikipedia - wikipedia.org[1]MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis - total-synthesis.com[3]Exploration of the aromatic abietane diterpenoid scaffold in the development of ArnT-mediated colistin resistance inhibitors - RSC Publishing - rsc.org[4]Progress Towards the Total Synthesis of Nogalamycin using a Benzyne Cycloaddition Strategy - ChemRxiv - chemrxiv.org

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 3. Exploration of the aromatic abietane diterpenoid scaffold in the development of ArnT-mediated colistin resistance inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09142J [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

Application Note: Directed Lithiation Strategies for 2,6-Dichloro-1-(methoxymethoxy)benzene

This Application Note is designed for researchers and drug development professionals. It synthesizes mechanistic insight with practical, high-yield protocols for the functionalization of 2,6-Dichloro-1-(methoxymethoxy)benzene .

Executive Summary & Strategic Analysis

This compound presents a unique challenge in organometallic chemistry: the standard "ortho" positions (C2 and C6) relative to the strong Directed Metalation Group (DMG)—the methoxymethoxy (MOM) ether—are blocked by chlorine atoms.

Consequently, standard Directed Ortho Metalation (DoM) via deprotonation is structurally impossible at the C2/C6 sites. Instead, reactivity is dictated by a competition between Lithium-Halogen Exchange (at C2/C6) and Base-Mediated Deprotonation (at C3/C5).

-

Pathway A (Primary): Chelation-Controlled Lithium-Halogen Exchange. Using alkyllithiums (e.g., n-BuLi), the MOM group coordinates the lithium, facilitating rapid, regioselective exchange of one chlorine atom. This generates a stable aryllithium species suitable for electrophilic trapping.

-

Pathway B (Secondary): Directed Deprotonation (Benzyne Route). Using non-nucleophilic bases (e.g., LDA), deprotonation occurs at C3 (ortho to Cl). Warning: This intermediate possesses a lithium atom ortho to a halogen, leading to rapid elimination of LiCl and the formation of a transient aryne (benzyne) species.

This protocol focuses on Pathway A , as it is the standard method for retaining the aromatic core and introducing functionality.

Mechanistic Pathways & Decision Matrix

The choice of reagent dictates the reaction trajectory. The MOM group acts as a "molecular anchor," coordinating the lithium cation to increase local concentration and lower the activation energy for the exchange reaction.

Decision Tree: Reagent Selection

| Desired Outcome | Reagent | Mechanism | Critical Intermediate |

| Substitution at C2 | n-BuLi (1.1 eq) | Li-Hal Exchange | 2-Lithio-6-chloro-1-(MOM)benzene |

| Substitution at C3 | LDA or LiTMP | Deprotonation | Transient 3-Lithio species |

| Double Functionalization | t-BuLi (2.2 eq) | Double Exchange | 2,6-Dilithio-1-(MOM)benzene (Risk of polymerization) |

Graphviz Pathway Diagram

Caption: Divergent reaction pathways based on base selection. Pathway A (Green) yields stable substitution; Pathway B (Red) leads to benzyne instability.

Detailed Protocol: Chelation-Controlled Lithium-Halogen Exchange

This protocol targets the selective lithiation of the C2 position via Lithium-Halogen exchange.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).

-

Organolithium: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (1.05 equiv).

-

Note: Titrate n-BuLi before use using N-pivaloyl-o-toluidine or diphenylacetic acid to ensure accurate stoichiometry.

-

-

Solvent: Anhydrous Tetrahydrofuran (THF) (0.1 M concentration relative to substrate).

-

Rationale: THF is required to solvate the lithium cation and facilitate the "Complex Induced Proximity Effect" (CIPE) with the MOM oxygen.

-

-

Electrophile: Aldehyde, Ketone, Alkyl Halide, or Borate (1.2–1.5 equiv).

-

Quench: Saturated NH₄Cl or dilute HCl.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask under a stream of Argon or Nitrogen.

-

Cool the flask to room temperature.

-

Add the substrate (this compound) and anhydrous THF via syringe.

Step 2: Cryogenic Cooling

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Critical Check: Ensure the system is fully equilibrated at -78 °C for at least 10 minutes to prevent non-selective reaction upon base addition.

Step 3: Lithiation (The Exchange)

-

Add n-BuLi dropwise via syringe pump or syringe over 10–15 minutes.

-

Observation: A slight color change (often yellow/orange) may occur, indicating the formation of the aryllithium species.

-

-

Stir at -78 °C for 30 to 45 minutes .

-

Why: Li-Hal exchange is extremely fast (often <5 min), but the MOM chelation stabilizes the intermediate. Extended stirring (>1 hr) is unnecessary and may promote side reactions (e.g., scrambling).

-

Step 4: Electrophile Trapping

-

Dissolve the Electrophile (E+) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid).

-

Add the electrophile slowly to the lithiated mixture at -78 °C.

-

Warm Up: Allow the reaction to warm slowly to 0 °C (or room temperature, depending on the electrophile's reactivity) over 1–2 hours.

Step 5: Quench & Workup

-

Quench the reaction by adding saturated aqueous NH₄Cl.[1]

-

Extract with Ethyl Acetate (3x).[1]

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

Data Presentation & Troubleshooting

Expected Yields & Selectivity

| Electrophile Class | Example Reagent | Expected Yield | Notes |

| Aldehydes | Benzaldehyde | 85-95% | Very rapid reaction; high fidelity. |

| Silyl Chlorides | TMSCl | 90-98% | Excellent for protecting group strategies. |

| Borates | B(OiPr)3 | 80-90% | Precursor for Suzuki Coupling. |

| Alkyl Halides | MeI | 60-75% | Requires HMPA additive for optimal yields. |

Troubleshooting Guide

-

Problem: Low Yield / Recovery of Starting Material.

-

Problem: Mixture of Mono- and Di-substitution.

-

Problem: Benzyne Products (Cycloadducts).

References

-

Snieckus, V. (1990).[4][7] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange vs.

-

BenchChem. (2025).[1] "Application Notes: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." BenchChem Technical Library. Link

- Leroux, F., Schlosser, M. (2003). "The 'Optional Site Selectivity' Principle in the Lithiation of Chloro- and Fluoro-arenes." Angewandte Chemie International Edition, 42(3), 3066. (Discusses the competition between directing groups).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. baranlab.org [baranlab.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 6. Low Temperature n-Butyllithium-Induced [3,3]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

Application Note: Regioselective Lithiation of MOM-Protected 2,6-Dichlorophenol at the C-3 Position

Executive Summary

The functionalization of highly substituted halogenated aromatics is a critical operation in the development of advanced agrochemicals, pharmaceuticals, and complex natural products. 2,6-Dichlorophenol derivatives present a unique synthetic challenge due to the steric hindrance and electronic deactivation imparted by the flanking chlorine atoms. This application note details the mechanistic rationale, optimized protocols, and critical control parameters for the regioselective C-3 lithiation of 1,3-dichloro-2-(methoxymethoxy)benzene (MOM-protected 2,6-dichlorophenol). By leveraging Directed Ortho Metalation (DoM) principles and strict cryogenic control, drug development professionals can achieve >95% regioselectivity and high yields.

Mechanistic Rationale & Structural Dynamics

To successfully execute this transformation, one must understand the causality behind the reagent selection and the intrinsic electronic landscape of the substrate.

The Protecting Group Strategy

Phenolic protons (pKa ~9.4) will instantly quench any organolithium reagent. The methoxymethyl (MOM) ether is selected as the protecting group because it is entirely stable to strong bases while remaining easily cleavable under mild acidic conditions (e.g., HCl in MeOH) that do not disturb the carbon-halogen bonds. While the MOM group is a powerful Directed Metalation Group (DMG), its primary ortho positions (C-2 and C-6) are physically blocked by the chlorine atoms.

Regioselectivity: The C-3 Preference